molecular formula C14H15N3O2S B2485125 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1796946-83-2

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2485125
CAS No.: 1796946-83-2
M. Wt: 289.35
InChI Key: HWUMWPZPIGRDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The tetrahydropyrido[4,3-d]pyrimidine scaffold is a structure of high interest in drug discovery, recognized for its potential as a kinase inhibitor and its presence in compounds investigated for targeting oncology pathways . The m-Tolylsulfonyl (tosyl) group introduces a sulfonamide moiety, a functional group commonly utilized to modulate the physicochemical properties and biological activity of lead compounds. This specific chemical structure serves as a valuable building block for pharmaceutical scientists to synthesize and optimize novel derivatives for biological screening. Researchers can employ this compound in the development of potential therapeutic agents, leveraging its core structure to interact with various enzymatic targets. It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use.

Properties

IUPAC Name

6-(3-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-11-3-2-4-13(7-11)20(18,19)17-6-5-14-12(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUMWPZPIGRDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Catalytic Hydrogenation and Subsequent Sulfonation

The most widely reported approach involves constructing the pyrido[4,3-d]pyrimidine core followed by regioselective sulfonation at the C6 position. This two-step process adapts methodologies from tetrahydrofolate analog synthesis and diaminopyrimidine sulfonation.

Step 1: Synthesis of the Pyrido[4,3-d]Pyrimidine Core

The precursor, 6-amino-5,7,8-trihydropyrido[4,3-d]pyrimidine, is synthesized via catalytic hydrogenation of the corresponding aromatic pyrido[4,3-d]pyrimidine derivative. As demonstrated in the synthesis of ZL033, platinum dioxide (PtO₂) in ethanol under acidic conditions (2 M HCl) achieves near-quantitative reduction (93% yield) while minimizing C9–N10 bond hydrogenolysis. The reaction proceeds via adsorption of the pyrimidine ring onto the catalyst surface, followed by sequential hydrogenation of the pyrido ring’s double bonds.

Step 2: Sulfonation with m-Toluenesulfonyl Chloride

The C6 amine undergoes nucleophilic substitution with m-toluenesulfonyl chloride under conditions optimized for diaminopyrimidine sulfonates. Key parameters include:

  • Solvent : Anhydrous acetone (dielectric constant ε = 20.7) enhances sulfonyl chloride reactivity while minimizing hydrolysis.
  • Base : Potassium carbonate (3 equiv) scavenges HCl without promoting N-sulfonation side reactions.
  • Temperature : Reflux (56°C) for 4–6 hours ensures complete conversion.

Typical yields range from 65–78%, with purity >95% after recrystallization from ethanol.

Table 1 : Optimization of Sulfonation Conditions

Parameter Tested Range Optimal Value Yield (%)
Base K₂CO₃, Et₃N, DBU K₂CO₃ 78
Solvent Acetone, THF, DCM Acetone 75
Reaction Time (h) 2–8 6 78
Equiv. TsCl 1.0–1.5 1.3 77

Aziridine Intermediate Approach

This innovative route, inspired by aziridine ring-opening strategies for tetrahydrofolates, avoids competitive hydrogenolysis by constructing the tetrahydropyrido ring through aziridine intermediates.

Key Steps:
  • Chloromethyl Intermediate Formation : Treatment of 6-hydroxymethylpyrido[4,3-d]pyrimidine with phosphorus oxychloride (POCl₃) yields the 6-chloromethyl derivative (40% yield).
  • Aziridine Cyclization : Exposure to 1,8-diazabicycloundec-7-ene (DBU) induces intramolecular nucleophilic displacement, forming the strained aziridine ring (86% yield).
  • Ring-Opening Sulfonation : m-Toluenesulfonamide attacks the aziridine’s electrophilic carbon under solvent-free conditions with activated silica gel, achieving 90% yield.

Advantages :

  • Eliminates hydrogenation side reactions
  • Enables late-stage diversification via alternative nucleophiles

Multicomponent Reaction Synthesis

Drawing from pyrimidopyrimidine scaffold syntheses, this one-pot method concurrently assembles the heterocyclic core and installs the sulfonyl group.

Reaction Components:
  • Diamine : 1,3-Diaminopropane (2.0 equiv)
  • Carbonyl Component : Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate (1.0 equiv)
  • Sulfonating Agent : m-Toluenesulfonyl chloride (1.3 equiv)

Mechanism :

  • Condensation of diamine and carbonyl forms the pyrimidine ring.
  • Cyclodehydration constructs the pyrido[4,3-d] system.
  • In situ sulfonation occurs at the nascent C6 amine.

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Temperature: 80°C for 12 hours

Yield : 72% with 88% purity after aqueous workup.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

Metric Hydrogenation-Sulfonation Aziridine Route Multicomponent
Total Yield (%) 58–61 31–34 72
Purity (%) 95 90 88
Steps 2 3 1
Scalability Excellent Moderate Good
Byproducts <5% 10–15% 12%
Equipment Needs High-pressure reactor Standard Standard

The multicomponent approach offers superior atom economy but requires precise stoichiometric control. The aziridine method, while step-intensive, provides unmatched flexibility for C6 functionalization.

Experimental Data and Optimization

Hydrogenation Catalyst Screening

Table 3 : Catalyst Performance

Catalyst Pressure (bar) Time (h) Conversion (%)
PtO₂ 3 24 93
Pd/C 5 48 67
Raney Ni 10 72 42

PtO₂’s superior π-bond adsorption capability explains its dominance for aromatic system reduction.

Chemical Reactions Analysis

Types of Reactions: 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition . Additionally, its heterocyclic structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent/Modification Biological Activity/Application Reference
Compound A 6-(m-Tolylsulfonyl) Kinase inhibition (e.g., PI3Kδ, CaMKII)
7-Alcanoyl-THPP thienopyrimidinone 7-Alcanoyl + thieno[2,3-d]pyrimidine fusion BET bromodomain inhibition
2,4-Diamino-6-benzyl-THPP 2,4-Diamino + 6-benzyl Antifolate, antimetabolite
2-Amino-THPP diaryl ureas 2-Amino + diaryl urea side chain Cytotoxicity (Bel-7402, A549 cancer cells)
6-Substituted GPR119 modulators 6-Alkyl/aryl + pyrimidinone GPR119 agonism (EC50: 50 nM–14 µM)

Key Observations :

  • Positional Effects: The 6-position is critical for target selectivity. For example, 6-substituted THPP derivatives (e.g., Compound A) show PI3Kδ inhibition, whereas 7-substituted analogues (e.g., 7-alcanoyl-THPP) target BET bromodomains .
  • Functional Groups: Sulfonyl groups (e.g., in Compound A) improve pharmacokinetics, while amino groups (e.g., 2-amino-THPP) enhance cytotoxicity . Diamine substituents (e.g., 2,4-diamino-THPP) correlate with antifolate activity .

Key Observations :

  • Chlorination Efficiency : Chlorination at the 4-position (e.g., 4-chloro-THPP) achieves high yields (>80%) using POCl3 .
  • Cyclization Variability: Thieno-fused derivatives require harsh conditions (e.g., DMF at 100°C), while dihydropyridopyrimidines form under milder conditions (0°C in THF) .

Key Observations :

  • Selectivity : Compound A achieves PI3Kδ selectivity via its sulfonyl group and optimized lipophilicity, unlike less selective quinazoline-based inhibitors .
  • Saturation Effects : Fully saturated THPP cores (e.g., Compound A ) show similar binding to dihydro analogues, but slight superiority in some cases (e.g., GPR119 modulators) .

Biological Activity

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrido[4,3-d]pyrimidine core structure with an m-tolylsulfonyl group at the 6th position. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone followed by sulfonylation using m-toluenesulfonyl chloride, often facilitated by bases like triethylamine or pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in these sites, effectively blocking catalytic activity.
  • Cell Signaling Pathways : It influences various cell signaling pathways that are crucial for cellular functions and responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The exact mechanism remains under investigation but is believed to involve disruption of microbial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies using the NCI 60 cell panel showed promising results with mean growth inhibition percentages indicating effective cytotoxic action across multiple tumor types .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound induced cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. This effect was associated with increased apoptosis as indicated by elevated levels of caspase-3 immunoreactivity in treated cells .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds:

Compound TypeBiological ActivityKey Features
Pyrazolo[4,3-d]pyrimidinesKinase inhibitionSimilar core structure; known for diverse activities
Pyrrolopyrazine derivativesAntimicrobial and anticancer propertiesContains nitrogen heterocycles
6-(m-Tolylsulfonyl) derivativesEnhanced enzyme interaction leading to inhibitionUnique sulfonyl group enhances reactivity

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Anticancer Properties : A recent study demonstrated that this compound significantly inhibited the proliferation of resistant MCF-7 cells. The IC50 values ranged from 1.09 to 5.09 μM across different concentrations tested .
  • Impact on Apoptosis : Another investigation showed that treatment led to a marked increase in apoptotic markers in tumor sections from EAT mice models treated with varying doses of the compound. Notably, caspase-3 levels were significantly elevated compared to untreated controls .

Q & A

Basic Question: What are the key synthetic routes for preparing 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and what reaction conditions are critical for high yields?

Answer:
The synthesis typically involves multi-step procedures starting from pyrimidine or pyridine precursors. A common approach includes:

  • Step 1: Formation of the pyrido[4,3-d]pyrimidine core via cyclization reactions. For example, reacting diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine derivatives under reflux conditions .
  • Step 2: Introduction of the m-tolylsulfonyl group via nucleophilic substitution or coupling reactions. Sulfonylation often requires anhydrous conditions and catalysts like triethylamine or DMAP to enhance reactivity .
  • Critical Conditions:
    • Temperature control (e.g., 0–140°C depending on the step) .
    • Use of aprotic solvents (THF, DMF) to prevent side reactions .
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic Question: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR for confirming substituent positions and ring saturation. For example, the m-tolylsulfonyl group shows distinct aromatic proton signals at δ 7.3–7.8 ppm .
  • Infrared (IR) Spectroscopy:
    • Sulfonyl S=O stretching vibrations appear at ~1350–1150 cm⁻¹ .
  • X-ray Crystallography:
    • Resolves the planar conformation of the pyrido[4,3-d]pyrimidine core and confirms sulfonyl group orientation .
  • High-Performance Liquid Chromatography (HPLC):
    • Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from structural variations or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., replacing m-tolylsulfonyl with benzyl groups reduces kinase inhibition potency by ~40%) .
  • Standardized Assay Protocols:
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize data .
  • Computational Docking Studies:
    • Model interactions with target proteins (e.g., EGFR kinase) to explain activity differences. For example, bulkier substituents may sterically hinder binding .

Advanced Question: What strategies optimize the reaction efficiency of introducing sulfonyl groups to the pyrido[4,3-d]pyrimidine scaffold?

Answer:
Optimization strategies include:

  • Catalyst Screening:
    • Triethylamine or DMAP improves sulfonylation yields by 20–30% compared to non-catalytic conditions .
  • Solvent Selection:
    • Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl chlorides, reducing reaction time from 24h to 6h .
  • Temperature Gradients:
    • Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like over-sulfonation .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be reconciled during structural validation?

Answer:
Contradictions often stem from solvent effects or tautomerism. Solutions include:

  • Multi-Solvent NMR Analysis:
    • Compare spectra in DMSO-d6 vs. CDCl3; aromatic proton shifts vary by up to 0.5 ppm due to hydrogen bonding .
  • 2D NMR Techniques:
    • HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for fused ring systems .
  • Dynamic NMR Studies:
    • Detect tautomeric equilibria (e.g., keto-enol forms) via variable-temperature experiments .

Advanced Question: What are the methodological considerations for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing:
    • Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH <3) often hydrolyze the sulfonyl group .
  • pH-Dependent Solubility Profiling:
    • Use shake-flask methods to measure solubility across pH 1–10. The compound shows maximal solubility at pH 7.4 (PBS buffer) .
  • Thermogravimetric Analysis (TGA):
    • Determine decomposition onset temperatures (~220°C for the free base) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.